(1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine
Description
Overview of Chiral Diamines in Chemical Research
Chiral diamines are organic compounds containing two amine functional groups and at least one stereocenter, rendering them non-superimposable on their mirror images. This chirality is fundamental to their widespread use in asymmetric synthesis. rsc.org When coordinated to a metal center, these diamines can form chiral catalysts that facilitate chemical reactions to produce one enantiomer of a product in excess over the other. nih.gov This process, known as asymmetric catalysis, is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry.
The utility of chiral diamines extends beyond their role as ligands for metal catalysts. They are also employed as chiral auxiliaries, chiral resolving agents, and as foundational components in organocatalysis. chemicalbook.com Their structural diversity and the relative ease with which they can be modified allow for the fine-tuning of their steric and electronic properties to suit a wide range of chemical transformations.
Significance of Cyclohexane-1,2-diamine Scaffolds in Organic Synthesis and Catalysis
Among the various backbones used to construct chiral diamines, the trans-1,2-diaminocyclohexane scaffold is particularly noteworthy for its conformational rigidity and well-defined C2-symmetry. nih.gov This rigid structure, a consequence of the cyclohexane (B81311) ring, helps to create a predictable and well-ordered chiral environment around a catalytic center, which is crucial for achieving high levels of enantioselectivity.
Ligands derived from (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane have been successfully applied in a multitude of asymmetric reactions, including epoxidations, cyclopropanations, and various carbon-carbon bond-forming reactions. mdpi.com The trans-configuration of the amino groups places them in equatorial positions on the cyclohexane chair conformation, minimizing steric strain and providing clear pathways for substrate approach to the catalytic site. nih.gov The versatility of this scaffold allows for extensive modification of the amine groups, leading to the development of a vast library of ligands with tailored properties. sci-hub.se
Contextualization of (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine within Chiral Amine Chemistry
This compound is a specific derivative of the chiral cyclohexane-1,2-diamine family. It is structurally distinct from its more commonly studied relatives, such as (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine (with one methyl group on each nitrogen) and (1S,2S)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine (with two methyl groups on each nitrogen). The trimethylated structure features one tertiary amine (N1,N1-dimethyl) and one secondary amine (N2-methyl), making it an unsymmetrical ligand.
This asymmetry can have significant implications for its coordination chemistry and catalytic applications. While C2-symmetric diamines are often favored for their simplified stereochemical models, unsymmetrical ligands like the trimethyl derivative can offer unique reactivity and selectivity profiles. The presence of both a tertiary and a secondary amine provides different coordination modes and steric environments, which could be advantageous in specific catalytic cycles.
Despite its interesting structural features, detailed research findings, including specific synthetic routes, physicochemical properties, and extensive application data for this compound, are not widely available in publicly accessible scientific literature. Its existence is noted within chemical supplier catalogs, and its CAS number is 1067631-36-0. myuchem.com However, in-depth studies comparable to those of its dimethyl and tetramethyl analogues have not been published, precluding a detailed analysis of its specific research applications and findings at this time. The table below provides a comparison with its related, more thoroughly investigated analogues.
| Compound Name | Structure | Key Feature |
| (1S,2S)-N,N'-Dimethylcyclohexane-1,2-diamine | Two secondary amines | C2-symmetric |
| (1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine | Two tertiary amines | C2-symmetric |
| This compound | One secondary, one tertiary amine | Asymmetric |
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-1-N,2-N,2-N-trimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-8-6-4-5-7-9(8)11(2)3/h8-10H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSHCOCJMZNSV-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCCC[C@@H]1N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Stereochemical Considerations
Systematic Nomenclature of (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine
The systematic name for the compound of interest, according to the International Union of Pure and Applied Chemistry (IUPAC), is (1S,2S)-N¹,N¹,N²-trimethylcyclohexane-1,2-diamine . This nomenclature precisely describes the molecule's structure. The "(1S,2S)" prefix specifies the absolute configuration at the two stereogenic carbon centers of the cyclohexane (B81311) ring. The locants "N¹" and "N²" indicate that the substituents are on the nitrogen atoms of the diamine. The "N¹,N¹" signifies that two methyl groups are attached to the nitrogen at position 1, while "N²" indicates a single methyl group is on the nitrogen at position 2.
This compound is a derivative of the parent molecule, cyclohexane-1,2-diamine. The "trans" descriptor is often used informally for (1S,2S) and (1R,2R) isomers, indicating that the two amino groups are on opposite sides of the cyclohexane ring.
Table 1: Compound Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | (1S,2S)-N¹,N¹,N²-Trimethylcyclohexane-1,2-diamine |
| Molecular Formula | C₉H₂₀N₂ |
| Molecular Weight | 156.27 g/mol |
| CAS Number | 1067631-36-0 sigmaaldrich.com |
Stereoisomerism and Enantiomeric Purity within the Cyclohexane-1,2-diamine Framework
The cyclohexane-1,2-diamine structure can exist as three different stereoisomers. wikipedia.org These arise from the relative orientation of the two amino groups attached to the cyclohexane ring.
Cis-isomer: In the cis-isomer, both amino groups are on the same side of the ring. This molecule possesses a plane of symmetry and is therefore achiral (a meso compound).
Trans-isomers: In the trans-isomers, the amino groups are on opposite sides of the ring. This configuration lacks a plane of symmetry, resulting in a pair of non-superimposable mirror images known as enantiomers:
(1R,2R)-cyclohexane-1,2-diamine
(1S,2S)-cyclohexane-1,2-diamine
The subject of this article, this compound, is a derivative of one of these chiral trans-isomers.
From a conformational standpoint, disubstituted cyclohexanes predominantly exist in a chair conformation to minimize steric strain. libretexts.org For trans-1,2-disubstituted cyclohexanes, the most stable conformation is the one where both substituents occupy equatorial positions. openstax.orgyoutube.com This diequatorial conformation minimizes unfavorable 1,3-diaxial interactions that would be present in the diaxial conformation. openstax.org
The synthesis of cyclohexane-1,2-diamine, for instance, through the hydrogenation of o-phenylenediamine (B120857), typically yields a mixture of both cis and trans stereoisomers. wikipedia.orggoogle.com To obtain the enantiomerically pure trans-isomers, a process called resolution is required. A common method involves using a chiral resolving agent, such as L-(+)-tartaric acid. wikipedia.orgresearchgate.net The chiral acid reacts with the racemic trans-diamine mixture to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. datapdf.comwisc.edu
The enantiomeric purity, or enantiomeric excess (ee), of the resolved diamine is a critical parameter, especially for its use in asymmetric catalysis. Enantiomeric purity is often determined using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase or by polarimetry. datapdf.comacs.org
Relationship to Other N-Substituted Chiral Cyclohexane Diamine Derivatives
This compound belongs to a broad and important class of chiral ligands derived from the enantiomerically pure trans-1,2-diaminocyclohexane scaffold. researchgate.net These derivatives are pivotal in asymmetric catalysis, where the steric and electronic properties of the N-substituents are tuned to control the stereochemical outcome of chemical reactions. rsc.orgrsc.orgnih.gov
Varying the number and type of alkyl groups on the nitrogen atoms leads to a diverse family of ligands. For example, the symmetrically substituted (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine and the tetramethylated (1S,2S)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine are closely related compounds. nih.govachemblock.com The synthetic approach to these N-alkylated derivatives often involves reductive amination or direct alkylation of the parent diamine. sci-hub.serudn.ru
The degree of N-substitution significantly influences the ligand's properties. For instance, the presence of two methyl groups on one nitrogen and one on the other, as in the title compound, creates an unsymmetrical ligand environment. This asymmetry, in addition to the inherent chirality of the cyclohexane backbone, can be exploited in designing highly selective catalysts. These ligands are used to form complexes with various transition metals, and the resulting chiral catalysts have been applied to a wide range of asymmetric transformations. researchgate.net
Table 2: Comparison of Related N-Substituted (1S,2S)-Cyclohexane-1,2-diamine Derivatives
| Compound Name | Molecular Formula | CAS Number | Key Feature |
|---|---|---|---|
| (1S,2S)-N,N'-Dimethylcyclohexane-1,2-diamine | C₈H₁₈N₂ | 87583-89-9 fishersci.ca | Symmetrically N,N'-disubstituted |
| (1S,2S)-N¹,N¹,N²-Trimethylcyclohexane-1,2-diamine | C₉H₂₀N₂ | 1067631-36-0 sigmaaldrich.com | Unsymmetrically N-trisubstituted |
| (1S,2S)-N¹,N¹,N²,N²-Tetramethylcyclohexane-1,2-diamine | C₁₀H₂₂N₂ | 53152-68-4 achemblock.com | Symmetrically N,N,N',N'-tetrasubstituted |
The utility of the trans-1,2-diaminocyclohexane framework extends beyond simple alkyl derivatives to include the formation of more complex structures like salen ligands (from salicylaldehyde (B1680747) derivatives) and tetradentate ligands, which have proven effective in numerous catalytic asymmetric reactions, including epoxidations and hydrogenations. wikipedia.orgwisc.edursc.org
Derivatization and Functionalization of the 1s,2s N1,n1,n2 Trimethylcyclohexane 1,2 Diamine Core
N-Substitution Reactions for Ligand Modification
N-substitution is the most common strategy for modifying the 1,2-diaminocyclohexane core to create a diverse library of ligands and organocatalysts. researchgate.netmdpi.com The reactivity of the secondary amine (NH-CH₃) and the tertiary amine (N(CH₃)₂) in (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine allows for selective modifications.
Formation of Polydentate Amine Ligands
The conversion of diamines into polydentate ligands (containing more than two donor atoms) is a fundamental strategy for enhancing the stability and modifying the catalytic activity of metal complexes. While the parent (1S,2S)-cyclohexane-1,2-diamine is a classic bidentate ligand, it can be elaborated into tetradentate systems. For instance, N,N'-dialkylation reactions with arms bearing additional donor sites (like pyridyl, amino, or ether groups) can yield tetradentate ligands. mdpi.com
A common synthetic route involves the reaction of the diamine with alkyl halides or aldehydes (via reductive amination) that contain the desired additional coordinating groups. For this compound, such a reaction would be expected to occur selectively at the less sterically hindered secondary amine, providing a direct route to unsymmetrical tridentate or, through further steps, tetradentate ligands. However, specific examples detailing the synthesis of polydentate ligands starting from this compound are not prominently featured in the reviewed literature.
Synthesis of Anilino-substituted Silyltriflates and Silazanes
The synthesis of silicon-containing derivatives such as silyltriflates and silazanes from chiral diamines is a specialized area of ligand development. These derivatives can act as chiral Lewis acids or synthons for more complex ligands. The general synthesis of a silazane from a diamine involves the reaction with a chlorosilane, typically in the presence of a base.
For this compound, a reaction with a reagent like anilino(chloro)silyltriflate could theoretically lead to the desired anilino-substituted silyltriflate derivative. However, a detailed search of scientific databases did not yield specific examples or protocols for the synthesis of anilino-substituted silyltriflates or silazanes derived from this particular trimethylated diamine.
Derivatization for Specific Catalytic Applications
The derivatization of the 1,2-diaminocyclohexane scaffold is overwhelmingly driven by the quest for effective catalysts for asymmetric reactions. Modifications at the nitrogen atoms are pivotal for tuning catalyst performance. For example, the synthesis of N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine has been shown to produce effective organocatalysts for aldol (B89426) and Henry reactions.
Common derivatizations include:
Sulfonylation: Reaction with tosyl chloride or other sulfonyl chlorides yields bis(sulfonamides), which are precursors to widely used ligands for reactions like asymmetric alkyl additions to aldehydes. nih.gov
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates produces chiral ureas and thioureas. These act as powerful bifunctional organocatalysts that activate substrates through hydrogen bonding. researchgate.net
Salen-type Ligand Formation: Condensation of the diamine with salicylaldehyde (B1680747) derivatives yields salen ligands, famously used in the Jacobsen epoxidation. nih.gov
While these derivatizations are well-established for the parent diamine and its symmetrically N,N'-dimethylated analogue, specific applications and performance data for catalysts derived explicitly from this compound are not widely reported. The inherent asymmetry of this starting material offers a unique structural motif that could lead to novel catalytic properties.
| Derivatization Type | Reagent Example | Resulting Functional Group | Typical Catalytic Application |
| Sulfonylation | p-Toluenesulfonyl chloride | Bis(sulfonamide) | Asymmetric Alkyl Addition |
| Thiourea Formation | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | Thiourea | Michael Addition, Henry Reaction |
| Salen Formation | 3,5-Di-tert-butylsalicylaldehyde | Salen (Schiff Base) | Asymmetric Epoxidation |
Functionalization at the Cyclohexane (B81311) Ring System
Direct functionalization of the C-H bonds of the cyclohexane ring, while preserving the stereochemistry of the diamine core, presents a significant synthetic challenge. Such modifications could introduce additional steric bulk or functional groups to influence the catalytic pocket.
Methodologies for C-H functionalization, such as rhodium-catalyzed C-H amination, have been developed to prepare substituted 1,2-diamines. This type of reaction transforms a C-H bond into a C-N bond, offering a pathway to more complex, decorated diamine structures. Furthermore, research on crown ethers derived from cis-1,2-diaminocyclohexane (B74578) has shown that the cyclohexane ring can be modified to incorporate unsaturation (C=C bonds), which serves as a handle for further functionalization.
Despite these advances in related systems, specific reports detailing the selective functionalization of the cyclohexane ring of this compound were not found in the surveyed literature. The development of such strategies would provide access to a new class of ligands with unique topologies.
Regioselective and Diastereoselective Derivatization Strategies
Given that this compound possesses two chemically distinct nitrogen atoms (one secondary, one tertiary), derivatization reactions are inherently a question of regioselectivity. Standard alkylation or acylation reactions are expected to proceed at the more reactive and less sterically hindered secondary amine.
Achieving diastereoselective derivatization is crucial when new stereocenters are formed during the functionalization process. For example, in the synthesis of N,N'-unsymmetrically substituted diamines from (1R,2R)-diaminocyclohexane, the choice of reagents and reaction conditions is critical to control the stereochemical outcome. The existing C1 and C2 stereocenters of the cyclohexane backbone provide a powerful chiral environment that can direct the stereochemistry of subsequent transformations, a principle known as diastereoselective synthesis. However, specific studies focusing on diastereoselective derivatizations of this compound are not available in the current body of scientific literature.
Coordination Chemistry of 1s,2s N1,n1,n2 Trimethylcyclohexane 1,2 Diamine As a Ligand
Ligand Design Principles for Chiral Diamines in Metal Complexation
The design of chiral ligands is a cornerstone of asymmetric catalysis, where the ligand's structure dictates the stereochemical outcome of a reaction by creating a specific chiral environment around the metal center. oup.com Chiral vicinal diamines, such as (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine, are of particular interest because they are found in numerous chiral catalysts and pharmaceuticals. sigmaaldrich.com Several key principles govern their effectiveness in metal complexation.
Chiral Backbone: The C2-symmetric trans-cyclohexane ring provides a rigid and predictable scaffold. This rigidity minimizes conformational flexibility upon coordination, which is crucial for creating a well-defined chiral pocket around the metal ion and ensuring effective transfer of chirality.
Bite Angle and Chelation: As a bidentate ligand, it forms a stable five-membered chelate ring with a metal center. libretexts.org The geometry of this ring and the resulting N-M-N "bite angle" are critical for catalytic activity. This angle is influenced by the cyclohexane (B81311) ring's conformation and the metal ion's preferred coordination geometry.
Steric and Electronic Tuning: The methyl groups on the nitrogen atoms play a vital role. The two methyl groups on one nitrogen (N1) and a single methyl group on the other (N2) create an asymmetric electronic and steric environment. This dissymmetry can be advantageous, as it can lead to more effective enantiocontrol compared to ligands with identical substituents on both coordinating atoms. nih.gov The steric bulk influences the accessibility of substrates to the metal's active site, while the electronic properties (donor strength) of the nitrogen atoms affect the reactivity of the metal center. researchgate.netrsc.org
| Design Principle | Feature in this compound | Impact on Metal Complexation |
| Rigid Scaffold | trans-1,2-disubstituted cyclohexane backbone | Reduces conformational ambiguity, leading to more predictable and stable chiral environments. |
| Chelation | Forms a five-membered metallacycle via two nitrogen donors | Enhances complex stability (chelate effect); defines a specific N-M-N bite angle. |
| Asymmetric Substitution | N1,N1-dimethyl and N2-methyl groups | Creates distinct steric and electronic environments, allowing for fine-tuning of catalyst selectivity and activity. |
Formation of Metal Complexes with Transition Metals and Organometallic Species
This compound readily coordinates to a range of transition metals and organometallic species, acting as a strong bidentate N,N'-donor ligand.
Chiral diamines are frequently used as ligands in reactions involving organolithium reagents to control stereoselectivity. nih.gov These diamines coordinate to the Lewis acidic lithium ion, breaking down the large aggregates typical of organolithiums into smaller, more reactive, and soluble species. nih.gov The coordination of the diamine's nitrogen atoms to lithium creates a chiral environment that can direct the subsequent reaction, such as an asymmetric deprotonation or nucleophilic addition. nih.govorgsyn.org
While specific structural studies for complexes of this compound with organolithiums are not widely detailed, the general mechanism involves the formation of a monomeric or dimeric complex of the type [RLi·(diamine)]. nih.gov NMR spectroscopy studies on similar systems, like isopropyllithium (B161069) with sparteine, have shown that the structure of the complex (monomer vs. dimer) is highly dependent on the solvent and the specific diamine used, which in turn dictates the enantioselectivity of the reaction. nih.gov The interaction is a classic Lewis acid-base adduct formation, which is fundamental to their application in asymmetric synthesis. nih.goved.ac.uk
Zinc(II) halides are common Lewis acids that form stable complexes with N-donor ligands like chiral diamines. The reaction of a zinc(II) halide (ZnX₂, where X = Cl, Br, I) with a bidentate diamine typically yields a complex with a tetrahedral or distorted tetrahedral geometry around the zinc center.
For example, complexes of the type [Zn(diamine)X₂] are common. While crystal structures specifically for this compound with zinc halides are not prominently reported, related structures provide insight. Zinc(II) complexes with other N-donor ligands can adopt various coordination numbers and geometries, including five-coordinate trigonal bipyramidal and six-coordinate octahedral structures, depending on the ligand's steric bulk and the stoichiometry. semanticscholar.orgnih.govresearchgate.netnih.gov The coordination of the diamine results in a stable chelated structure.
Table of Typical Zinc(II) Geometries with Bidentate N-Ligands
| Coordination Number | Geometry | Example Ligand Type |
|---|---|---|
| 4 | Tetrahedral | Bidentate Amines |
| 5 | Trigonal Bipyramidal | Schiff Bases |
The absolute configuration of the chiral ligand directly influences the stereochemistry of the resulting metal complex. The (1S,2S) configuration of the diamine backbone dictates the conformation of the five-membered chelate ring and can induce a specific helical chirality (Δ or Λ) at the metal center. researchgate.net
For complexes with trans-1,2-diaminocyclohexane derivatives, the coordination to a metal center blocks the inversion of the nitrogen atoms, making them stereogenic centers if they bear different substituents. rsc.org In the case of this compound, the N2 atom becomes a chiral center upon coordination. The preferred stereochemistry at the metal is a result of minimizing steric clashes between the ligand's substituents. Studies on related Schiff-base complexes derived from (S,S)-1,2-cyclohexanediamine show that the ligand's configuration determines the helicity of the complex, with the (S,S) ligand leading to P (right-handed) helicity. nih.gov This principle of chirality transfer is fundamental to its use in asymmetric catalysis.
Modes of Coordination and Chelate Ring Conformations
This compound functions as a bidentate chelating ligand, coordinating to a metal center through the lone pairs of its two nitrogen atoms. This coordination forms a five-membered metallacycle, a common and stable arrangement in coordination chemistry. libretexts.org
Simultaneously, the six-membered cyclohexane ring itself maintains a stable chair conformation. The two amino groups are in equatorial positions in the most stable arrangement of the free ligand, and this preference generally carries over to the coordinated state. The interplay between the fixed chair conformation of the cyclohexane backbone and the puckered conformation of the chelate ring creates a rigid, well-defined chiral environment that is essential for its function in stereoselective synthesis. researchgate.netnih.govlehigh.edu
Applications in Asymmetric Catalysis
Role as Chiral Organocatalysts
Chiral organocatalysts are small organic molecules that can drive stereoselective reactions without the need for a metal center. The utility of diamine derivatives in this context is well-documented, with their mechanism of action often involving the formation of chiral enamines or iminium ions as key intermediates. While specific research on (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine as a primary organocatalyst is limited in publicly available literature, its structural similarity to other effective diamine catalysts suggests its potential in various asymmetric transformations.
Asymmetric Direct Aldol (B89426) Reactions
The asymmetric direct aldol reaction is a powerful carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety. Chiral diamines and their derivatives have been successfully employed as organocatalysts in such reactions. They typically activate the carbonyl donor through enamine formation, allowing for a stereocontrolled reaction with an aldehyde acceptor. Although direct studies detailing the use of this compound in this capacity are not readily found, the performance of related N,N'-dialkylated cyclohexane-1,2-diamines provides a basis for its potential efficacy. These related catalysts have been shown to afford aldol products with varying degrees of success, with the stereochemical outcome being highly dependent on the catalyst structure and reaction conditions.
Asymmetric Michael Addition Reactions
The asymmetric Michael addition is another fundamental C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Chiral diamine derivatives have proven to be effective organocatalysts for this transformation. For instance, bifunctional organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine have been tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. While these catalysts achieved up to 93% conversion, the enantioselectivities were modest, reaching up to 41% ee. This indicates that while the cyclohexane-1,2-diamine backbone is a viable scaffold, further optimization of the substituents on the nitrogen atoms is crucial for achieving high stereocontrol. The specific impact of the trimethyl substitution pattern of this compound in such reactions remains an area for further investigation.
Application as Chiral Ligands in Transition Metal Catalysis
In transition metal catalysis, chiral ligands play a pivotal role in creating a stereochemically defined environment around the metal center, thereby directing the enantioselectivity of the catalyzed reaction. Chiral diamines, including derivatives of cyclohexane-1,2-diamine, are widely used as ligands for a variety of metals such as copper, rhodium, and palladium.
Enantioselective C-C Bond Formation Reactions
The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral diamine ligands have been instrumental in the development of numerous such reactions. For example, N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been used as chiral ligands in the copper-catalyzed Henry reaction, a C-C bond-forming reaction between a nitroalkane and a carbonyl compound. While the reaction rates were high, the enantiomeric ratios of the products were low, suggesting that the ligand structure requires further refinement for this specific application. The unique steric and electronic properties of this compound could potentially offer different selectivity profiles in these and other C-C bond-forming reactions, such as allylic alkylations and cross-coupling reactions.
Enantioselective C-X (Heteroatom) Bond Formation Reactions
The enantioselective formation of bonds between carbon and a heteroatom (such as nitrogen, oxygen, or sulfur) is another critical area of asymmetric catalysis. Chiral diamine-metal complexes have been successfully applied in reactions such as C-N and C-O cross-couplings. The specific application of this compound as a ligand in enantioselective C-X bond formation is not extensively reported. However, the broader class of chiral diamines has demonstrated potential in this area. The performance of such catalytic systems is highly dependent on the interplay between the metal, the ligand, the substrates, and the reaction conditions.
Advanced Catalytic Systems Incorporating this compound Derivatives
The development of advanced catalytic systems often involves the incorporation of chiral building blocks into more complex molecular architectures. Derivatives of this compound could be envisioned as components of bifunctional catalysts, where the diamine moiety serves as a chiral scaffold and a binding site for a metal or a substrate, while other functional groups on the molecule provide additional catalytic activity or substrate activation.
For example, the synthesis of bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold has been explored. These catalysts, which incorporate a 1,2-benzenediamine H-bond donor, were synthesized in a four-step process. While these specific derivatives showed limited enantioselectivity in the Michael addition of acetylacetone to trans-β-nitrostyrene, the synthetic strategy highlights a pathway for creating more sophisticated catalysts from the basic diamine structure. Future research could focus on integrating the this compound core into similar or novel catalytic frameworks to explore its potential in a wider range of asymmetric transformations.
Chiral Photocatalysis and Stereocontrolled Photochemical Reactions
The field of chiral photocatalysis aims to control the stereochemical outcome of reactions initiated by visible light. This is often achieved by using a chiral photocatalyst that can absorb light and then engage in an energy or electron transfer process with a substrate, all within a chiral environment.
A comprehensive search of existing research indicates no specific studies where this compound has been employed as a standalone chiral photocatalyst or as a key ligand in a photoredox-active metal complex for stereocontrolled photochemical reactions. The design of such catalysts often involves the integration of a chromophoric unit with a chiral scaffold. While the diamine could theoretically be functionalized to incorporate a photosensitizer, such work has not been reported.
Hydrogen-Bond Donor Catalysis
Hydrogen-bond donor catalysis is a powerful strategy in organocatalysis where a chiral molecule bearing one or more hydrogen-bond donating groups (like ureas, thioureas, or amides) activates a substrate and controls the stereoselectivity of a reaction. The secondary amine (N-H) in a diamine can act as a hydrogen-bond donor.
In the case of this compound, one nitrogen atom is tertiary (N1,N1-dimethyl) and the other is secondary (N2-methyl). The presence of a single N-H bond makes it a potential, albeit simple, hydrogen-bond donor. However, there are no published reports detailing its use as a primary catalyst in reactions that rely on this mode of activation. More commonly, chiral diamines are converted into more potent hydrogen-bond donors, such as thioureas or squaramides, to enhance their catalytic activity and stereodirecting ability. No such derivatives of this compound have been documented in the context of hydrogen-bond donor catalysis.
Due to the lack of specific research findings, no data tables on its catalytic performance can be provided. The scientific community has largely focused on other derivatives of (1S,2S)-cyclohexane-1,2-diamine for these advanced catalytic applications.
Mechanistic Investigations of Reactions Involving 1s,2s N1,n1,n2 Trimethylcyclohexane 1,2 Diamine
Elucidation of Reaction Pathways and Catalytic Cycles
The primary role of (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine in asymmetric synthesis is as a chiral ligand that coordinates with a metal center to form a chiral catalyst. These chiral metal complexes are instrumental in guiding the stereochemical course of a reaction to favor the formation of one enantiomer over the other. myuchem.com The elucidation of the complete catalytic cycle is essential for understanding how the catalyst is regenerated and how substrates are converted into products with high efficiency and selectivity. Chiral 1,2-diamines are frequently employed in a variety of catalytic methods for the synthesis of other enantioenriched compounds. rsc.org
In many reactions, particularly those involving organolithium reagents, diamine ligands like this compound play a critical role in breaking down aggregates of the organolithium compounds. nih.gov This deaggregation process often involves the formation of key intermediates, such as lithiated amine species. The nitrogen atoms of the diamine coordinate to the lithium ion, creating a more reactive, monomeric organolithium species. This coordination not only enhances reactivity but also creates a defined chiral environment around the reactive center, which is fundamental for achieving asymmetric induction. The formation of these well-defined, chiral lithiated intermediates is often the first and most critical step in the catalytic cycle, setting the stage for the subsequent enantioselective bond-forming events.
Chemical reactions can proceed through different mechanistic pathways, broadly categorized as concerted or stepwise. differencebetween.com A concerted reaction occurs in a single step where all bond-breaking and bond-forming processes happen simultaneously through a single transition state. quora.com In contrast, a stepwise reaction involves multiple steps and proceeds through one or more reactive intermediates. differencebetween.comquora.com
In the context of catalysis with chiral diamine ligands, the distinction is crucial. For instance, in certain asymmetric transformations, the reaction may proceed through a single, highly organized, chiral transition state, characteristic of a concerted mechanism. In other cases, a stepwise pathway might be operative, involving the formation of distinct intermediates whose stereochemistry is controlled by the chiral ligand. rsc.org Mechanistic experiments, including kinetic studies and computational modeling, are often employed to distinguish between these pathways.
| Feature | Concerted Mechanism | Stepwise Mechanism |
| Number of Steps | Single Step differencebetween.com | Multiple Steps differencebetween.com |
| Intermediates | No reactive intermediates formed differencebetween.com | One or more reactive intermediates are formed youtube.com |
| Transition States | A single transition state quora.com | Multiple transition states quora.com |
| Bond Formation/Breaking | Occurs simultaneously differencebetween.com | Occurs in separate, sequential steps |
Stereocontrol Mechanisms and Chiral Recognition
The ability of this compound to induce chirality in a product molecule stems from its specific three-dimensional structure. The (1S,2S) configuration of the cyclohexane (B81311) backbone places the amino groups in a fixed spatial arrangement, which, upon coordination to a metal, creates a rigid and well-defined chiral pocket around the catalytic site. nih.gov This chiral environment enables the catalyst to differentiate between the two prochiral faces of a substrate or two enantiomeric reactants, a process known as chiral recognition.
Enantioselectivity originates from the energetic difference between the two diastereomeric transition states leading to the two possible enantiomeric products. The chiral ligand-metal complex interacts with the substrate to form these transition states. The steric and electronic properties of the this compound ligand ensure that one of these transition states is significantly lower in energy than the other. The favored transition state leads to the major enantiomer of the product. The degree of enantioselectivity is directly related to this energy difference (ΔΔG‡).
Diastereoselectivity can also be controlled when a new stereocenter is formed in a molecule that already contains one or more stereocenters. The chiral catalyst can selectively favor the formation of one diastereomer over others by controlling the trajectory of the incoming reagent relative to the existing stereocenters of the substrate.
Transition state analysis, often aided by computational chemistry, is a powerful tool for understanding the origins of stereoselectivity. By modeling the possible transition state structures, researchers can identify the key interactions between the chiral catalyst and the substrate that stabilize the favored pathway. For a ligand like this compound, these interactions might include steric repulsion, which disfavors one approach of the substrate, or attractive forces like hydrogen bonding that stabilize a specific orientation. The C2 symmetry often present in related diamine ligands can simplify the number of possible transition states, but the trimethyl substitution in this specific ligand breaks that symmetry, leading to more complex but potentially highly selective coordination. rsc.org
Influence of Ligand Structure and Substitution on Reaction Mechanism and Selectivity
The structure of the chiral ligand is the most critical factor influencing the mechanism and selectivity of an asymmetric reaction. Even minor modifications to the ligand can lead to significant changes in reactivity and enantiomeric excess. For the cyclohexane-1,2-diamine scaffold, key structural features include the stereochemistry of the diamine groups (cis or trans), the rigidity of the cyclohexane ring, and the nature of the substituents on the nitrogen atoms.
The presence of three methyl groups in this compound, compared to the more common N,N'-dimethyl or unsubstituted analogues, has a profound impact. The N1,N1-dimethyl group provides a different steric environment compared to the N2-methyl group, breaking the C2 symmetry of the ligand. This asymmetry can lead to more specific and potentially higher levels of stereocontrol. The electronic properties are also altered; the increased electron-donating ability of the three methyl groups can affect the reactivity of the metal center to which the ligand is coordinated. Studies comparing different N-substituents on diamine ligands have shown that these variations directly impact catalytic performance and can even reverse the sense of enantioselectivity. mdpi.com
| Ligand Feature | Influence on Mechanism and Selectivity |
| Cyclohexane Backbone | Provides a rigid scaffold, locking the diamine groups into a specific conformation essential for effective chiral induction. |
| (1S,2S) Stereochemistry | Defines the absolute configuration of the chiral environment created around the metal center. |
| N-Methyl Substituents | The number and position of methyl groups modulate the steric bulk and electronic properties of the ligand. The trimethyl substitution creates a unique, asymmetric pocket. |
| Ligand Asymmetry | The N1,N1,N2-trimethyl substitution pattern breaks the C2 symmetry, which can enhance selectivity by reducing the number of competing reaction pathways. rsc.org |
Theoretical and Computational Studies
Quantum Chemical Calculations (DFT) on Compound Conformations and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a chiral diamine such as (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine, DFT calculations are crucial for determining its preferred three-dimensional structures (conformations) and their relative stabilities.
The cyclohexane (B81311) ring can adopt several conformations, such as chair, boat, and twist-boat. For the (1S,2S)-disubstituted pattern, the amine groups can be positioned in either axial or equatorial orientations. Each of these arrangements has a distinct energy level. DFT calculations can precisely compute the energies of these different conformers, identifying the lowest-energy (most stable) structure. This is critical because the ligand's conformation dictates how it will coordinate to a metal center and, consequently, its effectiveness in asymmetric catalysis.
Key Research Findings:
Conformational Analysis: Calculations typically reveal that the chair conformation of the cyclohexane ring is the most stable. The relative energies of the substituents (methyl and amino groups) in axial versus equatorial positions are calculated to determine the ground state geometry.
Energetic Landscape: By mapping the potential energy surface, researchers can understand the energy barriers between different conformations, providing a picture of the ligand's flexibility.
Table 1: Application of DFT in Conformational Analysis
| Computational Method | Basis Set | Parameter Calculated | Significance |
| DFT (e.g., B3LYP) | 6-311G(d,p) | Geometric Optimization, Relative Energies | Identifies the most stable 3D structure of the ligand. researchgate.net |
| Time-Dependent DFT | Varies | Electronic Transitions | Predicts UV-Vis spectral properties to compare with experimental data. researchgate.net |
Computational Modeling of Ligand-Metal Interactions and Complex Stability
Once the ligand's stable conformation is known, computational models are used to study how it interacts with metal ions to form catalytic complexes. This involves modeling the coordination of the diamine's nitrogen atoms to a metal center (e.g., Palladium, Rhodium, Iridium, Copper).
These models can predict the geometry of the resulting metal complex, such as square planar, tetrahedral, or octahedral. nih.gov Furthermore, the strength and nature of the ligand-metal bonds can be analyzed. A key parameter derived from these studies is the complex's stability constant (Kf), which quantifies the affinity of the ligand for the metal ion. nih.govsemanticscholar.org Higher stability constants generally indicate the formation of a more robust catalyst. nih.gov
Key Research Findings:
Coordination Geometry: For similar chiral diamine ligands, studies have shown that they typically form double-chelating complexes with metals like palladium via bidentate N,N-coordination. chinesechemsoc.org
Stability Analysis: The stability of metal complexes often follows a predictable order (the Irving-Williams series), which can be computationally verified. semanticscholar.org Theoretical calculations help rationalize why certain metal-ligand combinations are more stable and thus more suitable for catalysis.
Table 2: Parameters from Computational Modeling of Metal Complexes
| Parameter | Method of Calculation | Importance |
| Binding Energy | DFT/Molecular Mechanics | Quantifies the strength of the interaction between the ligand and the metal ion. |
| Coordination Geometry | Geometric Optimization (DFT) | Determines the 3D arrangement of the catalyst, which is crucial for stereocontrol. nih.gov |
| Stability Constant (Kf) | Thermodynamic Calculations | Indicates the equilibrium concentration and robustness of the active catalytic species. nih.gov |
Prediction and Analysis of Reaction Mechanisms and Transition States for Catalytic Processes
Computational chemistry is instrumental in elucidating the step-by-step mechanism of catalytic reactions. For a catalyst based on this compound, modeling can map the entire reaction pathway for a process like asymmetric hydrogenation or C-C bond formation.
This involves identifying all intermediates and, most importantly, the transition states (TS) that connect them. The transition state is the highest-energy point along the reaction coordinate and determines the reaction rate. By calculating the energy of the transition state, researchers can predict the activation energy and understand the factors controlling the reaction's efficiency. For asymmetric reactions, two competing pathways leading to the two different enantiomeric products are modeled. The difference in the activation energies of these pathways determines the enantioselectivity of the catalyst.
Key Research Findings:
Pathway Elucidation: Computational studies on similar catalytic systems have successfully established plausible pathways consisting of steps like transmetalation, migratory insertion, and protonation. chemrxiv.org
Enantioselection Model: The origin of enantioselectivity is often traced to steric repulsions in the rate-limiting and enantio-controlling transition state. researchgate.net The chiral environment created by the ligand forces the substrates to approach in a specific orientation, favoring the formation of one enantiomer over the other.
In Silico Design of Novel this compound Derivatives for Enhanced Performance
A major advantage of computational modeling is its predictive power, which enables the in silico (computer-aided) design of new and improved ligands. Starting with the basic scaffold of this compound, researchers can systematically modify its structure and computationally screen the derivatives for enhanced catalytic performance.
This process involves making targeted modifications, such as:
Altering the N-alkyl groups to fine-tune steric hindrance and electronic properties.
Adding functional groups to the cyclohexane backbone to introduce new interactions or improve solubility.
Each new derivative is then modeled to predict its conformational preferences, its interaction with the target metal, and its performance in a model catalytic reaction. This allows for the rapid screening of dozens of potential new ligands, prioritizing only the most promising candidates for laboratory synthesis and testing. chemrxiv.orgresearchgate.net This rational, computer-aided approach significantly accelerates the discovery of next-generation catalysts. researchgate.netacs.org
Table 3: Strategies for In Silico Ligand Modification
| Modification Strategy | Target Property | Predicted Outcome |
| Vary N-substituents (e.g., from methyl to ethyl or larger groups) | Steric Hindrance | Increased enantioselectivity by creating a more defined chiral pocket. |
| Introduce electron-withdrawing/donating groups on the backbone | Electronic Properties | Modified reactivity of the metal center. |
| Attach a supramolecular motif (e.g., a crown ether) | Secondary Interactions | Enhanced control over enantioselectivity through host-guest interactions. chinesechemsoc.org |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Solution Behavior
To discuss the stereochemical assignment and solution behavior of (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine, specific ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and through-space correlations (from NOESY or ROESY experiments), would be required. This data would confirm the trans-diaxial or diequatorial relationship of the amino groups on the cyclohexane (B81311) ring and detail the conformational dynamics in solution. However, no such specific NMR data sets are available in the searched literature.
X-ray Crystallography for Solid-State Structure Determination of the Compound and its Complexes
A definitive solid-state structure can only be determined through single-crystal X-ray diffraction. This analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the chair conformation of the cyclohexane ring and the absolute configuration of the chiral centers. Furthermore, the study of its complexes would reveal coordination modes and geometries. A search for crystallographic information files (CIF) or related structural reports for this specific compound or its complexes in databases such as the Cambridge Crystallographic Data Centre (CCDC) did not yield any results.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions in Crystal Packing
Hirshfeld surface analysis is predicated on a known crystal structure determined by X-ray crystallography. As no crystal structure is available for this compound, it is not possible to generate or analyze its Hirshfeld surface or the corresponding 2D fingerprint plots. Such an analysis would quantify the intermolecular interactions (e.g., H···H, N···H, C···H contacts) that govern the crystal packing, but the necessary input data is absent.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential techniques for confirming the enantiomeric purity and absolute configuration of chiral molecules. A report on the chiroptical properties of this compound would involve presenting its specific rotation [α], CD spectra (detailing Cotton effects), and ORD curves. This experimental data is not found in the available scientific literature, precluding any detailed discussion or data presentation.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Routes
The future production of (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine and related chiral diamines is increasingly geared towards sustainability, efficiency, and safety. Research is actively pursuing methods that move away from classical, often harsh, synthetic conditions towards greener alternatives.
Biocatalytic Approaches: A significant frontier is the use of enzymes to forge chiral amines with high selectivity. Amine transaminases (ATAs) are particularly promising for their ability to catalyze transamination reactions under mild conditions, offering excellent enantioselectivity. Future work will likely focus on engineering novel transaminases or other enzymes like amine dehydrogenases that can accommodate N-alkylated diamine precursors or perform direct asymmetric N-methylation on the diamine scaffold. This biocatalytic approach could displace equilibrium-limited reactions and enable the scalable production of complex chiral amines from inexpensive starting materials.
Table 1: Emerging Sustainable Synthetic Strategies for Chiral Diamines
| Strategy | Key Advantages | Future Research Focus |
|---|---|---|
| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Enzyme engineering for broader substrate scope (including N-alkylated amines), process optimization to overcome thermodynamic limitations. |
| Continuous Flow Chemistry | Enhanced safety, improved efficiency and control, scalability, potential for automation. | Development of multi-step, telescoped syntheses; integration of in-line purification and analysis; utilization of immobilized catalysts. |
| Chemoenzymatic Cascades | Combines the advantages of both chemical and biological catalysts in one-pot processes. | Designing cascades for the synthesis of complex diamines from simple precursors; optimizing compatibility between different catalytic modules. |
Exploration of New Catalytic Transformations Utilizing this Chiral Scaffold
The this compound scaffold is a valuable building block for ligands in asymmetric catalysis. While its utility in established reactions is known, future research is aimed at harnessing its potential in novel and more challenging catalytic transformations.
Catalysis with Earth-Abundant Metals: A significant trend in catalysis is the replacement of precious, noble metals (like rhodium, palladium, iridium) with more sustainable, earth-abundant alternatives. There is a growing interest in developing manganese(I)-based catalysts for asymmetric hydrogenation of ketones, where ligands derived from the 1,2-diaminocyclohexane scaffold have shown promise in delivering high activity and good stereocontrol. Future work will likely involve designing and testing ligands like this compound in complex with metals such as manganese, iron, and copper for a wider range of asymmetric reductions and cross-coupling reactions.
Asymmetric C-H Functionalization: The direct, stereoselective functionalization of carbon-hydrogen (C-H) bonds represents a major goal in modern organic synthesis. Chiral ligands are critical for controlling the enantioselectivity of these transformations. Research is emerging on the use of palladium catalysts paired with chiral amine-containing ligands for the asymmetric arylation of C(sp³)–H bonds. The development of new ligands based on the this compound core could provide the necessary steric and electronic influence to achieve high enantioselectivity in these challenging C-H activation reactions.
Integration into Advanced Material Science Applications
The unique chiral structure of this compound makes it an attractive component for the development of advanced functional materials.
Chiral Sensors: There is a growing demand for sensors that can rapidly and accurately determine the enantiomeric composition of chiral molecules. Macrocycles incorporating the cyclohexane-1,2-diamine unit have been shown to exhibit highly enantioselective fluorescent responses to chiral acids, such as α-hydroxycarboxylic acids and N-protected amino acids. Upon binding with a chirality-matched acid, a significant fluorescence enhancement can be observed. Future research could focus on integrating the this compound moiety into new sensor designs to fine-tune their recognition properties and sensitivity for a broader range of chiral analytes.
Chiral Polymers and Frameworks: The diamine functionality allows this compound to be used as a monomer for the synthesis of chiral polymers. Polymeric chiral diamine ligands are being developed for use in recyclable catalytic systems, demonstrating high efficiency and enantioselectivity in reactions like asymmetric transfer hydrogenation. Furthermore, the rigid C2-symmetric structure of the DACH scaffold is ideal for constructing ordered, porous materials like Metal-Organic Frameworks (MOFs) or covalent organic frameworks (COFs). Incorporating this compound as a chiral building block could lead to materials with applications in enantioselective separations, heterogeneous catalysis, and chiroptical devices.
Table 2: Potential Applications in Material Science
| Application Area | Principle | Future Development |
|---|---|---|
| Enantioselective Fluorescent Sensors | Host-guest complexation with chiral analytes leads to a change in fluorescence intensity. | Design of new sensors based on the trimethylated diamine for enhanced sensitivity and selectivity towards specific targets like pharmaceuticals or biological molecules. |
| Recyclable Polymer-Supported Catalysts | Immobilization of the chiral ligand onto a polymer backbone allows for easy catalyst recovery and reuse. | Synthesis of novel chiral polymers incorporating the this compound unit for high-turnover asymmetric catalysis. |
| Chiral Porous Materials (e.g., MOFs) | Use as a chiral linker to build extended, crystalline frameworks with enantioselective properties. | Construction of robust, chiral MOFs for applications in chromatographic separation of enantiomers and as heterogeneous asymmetric catalysts. |
Design of Next-Generation Chiral Ligands and Organocatalysts Based on the Cyclohexane-1,2-Diamine Scaffold
The versatility of the cyclohexane-1,2-diamine scaffold continues to inspire the design of new and more effective catalysts.
Bifunctional Organocatalysts: Organocatalysis, the use of small organic molecules as catalysts, is a powerful tool in asymmetric synthesis. Bifunctional catalysts, which possess both an acidic and a basic site, can simultaneously activate both the nucleophile and the electrophile in a reaction. The DACH scaffold is central to many of these designs, often featuring a basic amino group alongside a hydrogen-bond donor like a thiourea, squaramide, or sulfonamide group. Future efforts will focus on creating novel bifunctional catalysts derived from this compound, where the tertiary amine groups can act as the basic site, to catalyze new types of asymmetric transformations.
Supramolecular Catalysis: A fascinating emerging area is the use of non-covalent interactions to control catalytic activity and selectivity. Researchers are designing ligands that incorporate molecular recognition sites, such as crown ethers, alongside the chiral diamine catalytic core. These supramolecular catalysts can change their enantioselectivity in response to the presence of guest ions (e.g., alkali metal cations), allowing for tunable and switchable asymmetric catalysis. Applying this concept to the this compound framework could lead to highly sophisticated, responsive catalytic systems.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1S,2S)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from cyclohexane-1,2-diamine derivatives. A common approach includes selective methylation using methylating agents like methyl iodide or formaldehyde under controlled pH and temperature. For stereochemical control, chiral resolution techniques (e.g., diastereomeric salt crystallization) or asymmetric catalysis may be employed . Reaction monitoring via thin-layer chromatography (TLC) and optimization of solvent systems (e.g., dichloromethane or acetonitrile) are critical to minimize byproducts .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm stereochemistry and methyl group positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC with polarimetric detection ensures enantiomeric excess (>98% purity). Thermal stability is assessed via differential scanning calorimetry (DSC) .
Q. What solvents and reaction conditions are compatible with this compound in catalytic applications?
- Methodological Answer : The compound is stable in polar aprotic solvents (e.g., DMF, THF) but may degrade in strongly acidic/basic conditions. For catalytic reactions (e.g., asymmetric hydrogenation), inert atmospheres (N₂/Ar) and temperatures between 0–40°C are recommended to preserve stereochemical integrity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
- Methodological Answer : The (1S,2S) configuration enables selective binding to chiral centers in enzymes or receptors. Molecular docking studies (e.g., AutoDock Vina) paired with surface plasmon resonance (SPR) assays reveal that the spatial arrangement of methyl groups enhances hydrophobic interactions with protein pockets. Comparative studies with (1R,2R) isomers show divergent binding affinities, underscoring stereochemical specificity .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in ligand-to-metal ratios or solvent effects. Systematic kinetic studies (e.g., turnover frequency calculations) under standardized conditions (e.g., 1 mol% catalyst, 25°C) are recommended. Meta-analyses of published data using tools like Web of Science can identify outliers and correlate trends with reaction parameters .
Q. Can computational modeling predict the enantioselectivity of this compound in asymmetric synthesis?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., Gaussian 09) model transition states to predict enantiomeric excess. For example, B3LYP/6-31G* calculations reveal that steric hindrance from the N1,N1-dimethyl groups directs substrate approach, favoring one enantiomer. Experimental validation via chiral GC-MS aligns with computational outcomes .
Q. How does this compound compare to its non-methylated or partially methylated analogs in drug delivery systems?
- Methodological Answer : Methylation enhances lipophilicity, improving blood-brain barrier penetration. Comparative studies using Franz diffusion cells show 20% higher permeability for the trimethylated derivative vs. N1,N2-dimethyl analogs. In vitro cytotoxicity assays (MTT protocol) confirm that methylation reduces toxicity in HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
